(r)-3-Aminoazepan-2-one
Overview
Description
D-Lysine lactam: is a chiral compound with the molecular formula C₆H₁₂N₂OThis compound is notable for its role as a building block in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Lysine lactam can be synthesized through several methods. One common approach involves the cyclization of D-lysine under acidic conditions. This process typically involves heating D-lysine with a strong acid, such as hydrochloric acid, to induce the formation of the lactam ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of D-Lysine lactam may involve more efficient and scalable methods. These can include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
D-Lysine lactam undergoes various chemical reactions, including:
Oxidation: This reaction can convert D-Lysine lactam into its corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactam ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted lactams, amines, and oxo derivatives, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
D-Lysine lactam has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: D-Lysine lactam is a precursor in the synthesis of antibiotics and neurokinin receptor antagonists.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism by which D-Lysine lactam exerts its effects involves its interaction with specific molecular targets. For instance, in the synthesis of antibiotics, it acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The lactam ring structure is crucial for its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
L-Lysine lactam: Similar in structure but differs in chirality.
Beta-lactam antibiotics: Share the lactam ring structure but have different biological activities and applications.
Caprolactam: Another lactam used in the production of nylon-6.
Uniqueness
D-Lysine lactam is unique due to its specific chiral configuration, which makes it particularly useful in the synthesis of enantiomerically pure compounds. This chiral specificity is essential in the development of pharmaceuticals where the biological activity is often dependent on the chirality of the molecule .
Properties
IUPAC Name |
(3R)-3-aminoazepan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWUOGIPSRVRSJ-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)[C@@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331447 | |
Record name | (r)-3-aminoazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28957-33-7 | |
Record name | (r)-3-aminoazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 28957-33-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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